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Compound of Interest

Desmethyl Hydroxy Cerivastatin
Compound Name:

Sodium Salt
CAS No.: 201793-00-2
Cat. No.: B1140115
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Focus: Desmethyl Hydroxy Cerivastatin (M-24)
Executive Summary & Structural Context

Desmethyl Hydroxy Cerivastatin (also known as Metabolite M-24) represents the product of two
distinct metabolic oxidations on the Cerivastatin scaffold:

+ O-Demethylation at the benzylic methyl ether (typically yielding M-1).[1]
» Hydroxylation at one of the isopropyl methyl groups (typically yielding M-23).[1]

While M-1 and M-23 are the major circulating metabolites, M-24 is critical for understanding the
complete clearance pathway mediated by CYP2C8 and CYP3AA4. Its identification requires
precise differentiation from isobaric interferences and single-step metabolites.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation leading to M-24. Note the convergence
of the CYP2C8 and CYP3A4 pathways.
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Caption: Biotransformation of Cerivastatin to M-24 via intermediate metabolites M-1 and M-23.
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Experimental Protocol: LC-MS/MS Configuration

To reliably detect M-24, the following self-validating protocol is recommended. This setup

minimizes in-source lactonization (a common artifact in statin analysis) while maximizing

sensitivity for the open-acid forms.

Chromatographic Conditions

e Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters ACQUITY BEH), 2.1 x

100 mm, 1.7 pm.

» Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Gradient:

o 0-1 min: 30% B (Hold)

o 1-6 min: 30% -> 90% B (Linear Ramp)

o 6-8 min: 90% B (Wash)

¢ Flow Rate: 0.4 mL/min.
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o Temperature: 40°C.

Mass Spectrometry Parameters (ESI+)

e Mode: Positive Electrospray lonization (ESI+).[6]

Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Product lon Scan for
structural confirmation.

Source Voltage: 4500 V.

Temperature: 500°C.

Curtain Gas: 30 psi.

Critical Control: Statins exist in equilibrium between the hydroxy-acid (active) and lactone

(inactive) forms. The acidic mobile phase promotes protonation (

) but can induce on-column lactonization. Monitor the transition

(water loss) to confirm the specific form being analyzed.

Fragmentation Analysis & Comparison

The identification of M-24 relies on observing specific mass shifts relative to the parent
Cerivastatin. The fragmentation behavior is dictated by the stability of the central pyridine core
versus the labile heptenoic acid side chain.

Fragmentation Logic

o Parent (Cerivastatin): The dominant fragmentation pathway involves the cleavage of the side
chain or parts thereof, leaving the substituted pyridine core.

o Core Modifications:
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o Desmethyl (M-1): The methoxymethyl group becomes a hydroxymethyl group (
).

o Hydroxy (M-23): An isopropyl group gains a hydroxyl (
).

o M-24: Both modifications occur (
net change relative to parent).

Comparative Fragmentation Table

The following table synthesizes the observed and predicted MS/MS transitions for the acid
forms of the analytes.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140115?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Precursor Key

Analyt Identit lon Product lon  Delta vs Structural
nalyte enti
g Y (Core Parent Explanation

(m/z) Fragment)

Loss of side

chain
Cerivastatin Parent Drug 460.2 356.2 Ref elements (

)

Loss of
Metabolite M- methyl from
Desmethyl 446.2 342.2 -14 Da
1 methoxymeth

yl ether.

Hydroxylation
6-Hydroxy 476.2 372.2 +16 Da of isopropyl

group.

Metabolite M-
23

Dual
modification:
Metabolite M-  Desmethyl- Demethylatio
462.2 358.2 +2 Da
24 Hydroxy n(-14) +
Hydroxylation

(+16).

Detailed Fragmentation Pathway for M-24

When subjecting the M-24 precursor (

) to collision-induced dissociation (CID), the following breakdown occurs:

e Primary Transition (

):

o Mechanism: Cleavage of the dihydroxyheptenoic acid side chain.
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o Diagnostic Value: This confirms the modification is on the pyridine core, not the side chain.
The shift from 356 (Parent) to 358 (M-24) is the fingerprint of the dual metabolic change.

e Secondary Transition (
):
o Mechanism: Neutral loss of water (

)

o Context: Common in hydroxy-metabolites. M-24 has multiple hydroxyl groups (side chain
+ core hydroxymethyl + core hydroxy-isopropyl), making it prone to multiple water losses.

« Differentiation from Isotopes:
o The M-24 precursor (
) is
from the Parent (

). In low-resolution instruments, the M+2 isotope of the Parent (approx. 0.5% abundance)
could interfere.

o Solution: Chromatographic separation is essential. M-24 is significantly more polar (due to
two exposed hydroxyl groups on the core) and will elute earlier (shorter retention time)
than Cerivastatin, M-1, and M-23.

Performance & Validation Metrics

When validating an assay for M-24, compare these performance characteristics against the
parent drug.
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Cerivastatin Desmethyl Hydroxy .
Feature Operational Note
(Parent) (M-24)

M-24 elutes first in

Polarit Moderate (Lipophilic High (Hydrophilic
Y (Lipophilic) gh (Hydrophilic) Reverse Phase (C18).

The loss of the methyl
ether (M-1/M-24)

lonization Efficiency High Moderate slightly reduces
ionization efficiency in
ESI+.

Early elution places
M-24 in the
"suppression zone" of
Matrix Effects Low to Moderate High plasma phospholipids.
Divert flow to waste
for the first 1-2 mins if

possible.

The hydroxymethyl

group (formed by
Stability High (Acid form) Moderate demethylation) is

chemically reactive;

keep samples at 4°C.
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(Methodological basis for statin fragmentation logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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